4-(4-chloro-2-methylphenoxy)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)butan-1-one
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Overview
Description
4-(4-chloro-2-methylphenoxy)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)butan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)butan-1-one typically involves multiple steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the fluoro group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the phenoxy group: This step involves a nucleophilic aromatic substitution reaction where the phenol derivative reacts with a chlorinated intermediate.
Formation of the butanone side chain: This can be achieved through a Grignard reaction or an alkylation reaction using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, amines, thiols.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)butan-1-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The molecular targets and pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Fluoroquinolones: A class of antibiotics that include compounds like ciprofloxacin and levofloxacin.
Quinacrine: Another antimalarial drug with a quinoline structure.
Uniqueness
4-(4-chloro-2-methylphenoxy)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)butan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C21H23ClFNO2 |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)butan-1-one |
InChI |
InChI=1S/C21H23ClFNO2/c1-14-12-17(22)7-10-20(14)26-11-3-4-21(25)24-15(2)5-6-16-13-18(23)8-9-19(16)24/h7-10,12-13,15H,3-6,11H2,1-2H3 |
InChI Key |
MBXFKIFBQPLJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1C(=O)CCCOC3=C(C=C(C=C3)Cl)C)C=CC(=C2)F |
Origin of Product |
United States |
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